molecular formula C12H22O3 B159226 2-Hexyl-4-acetoxytetrahydrofuran CAS No. 10039-39-1

2-Hexyl-4-acetoxytetrahydrofuran

Cat. No. B159226
CAS RN: 10039-39-1
M. Wt: 214.3 g/mol
InChI Key: IAJCTZJZXRAPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexyl-4-acetoxytetrahydrofuran (HATF) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic ether that is synthesized through a multi-step process. HATF has been studied for its potential use in a variety of applications, including as a solvent, a reagent in organic synthesis, and as a potential drug candidate.

Scientific Research Applications

Synthesis and Preparation

  • 2-Hexyl-4-acetoxytetrahydrofuran, known for its sweet, floral-fruity odor, has been synthesized through various methods. Liu et al. (2012) explored two methods starting from 1-decen-4-ol, achieving an overall yield of 70% and 48%, respectively, though with poor diastereoselectivity (Liu, Gong, Tian, & Sun, 2012).

Odor Properties and Stereoselectivity

  • Zhang et al. (2014) prepared and examined the odor properties of four stereoisomers of this compound. Their research highlighted significant differences in scent characteristics between these isomers (Zhang, Gong, Yang, Sun, Liu, & Tian, 2014).

Complexation with Metal Cations

  • In a study by Sasaki et al. (1994), hydroxylated bistetrahydrofuran derivatives, which are structural components of this compound, showed the ability to form supramolecular complexes with metal cations, specifically calcium (Sasaki, Naito, Maruta, Kawahara, & Maeda, 1994).

Use in Perfumery

  • The compound has also been identified in the fragrance industry. Solov’eva et al. (1971) isolated 2-hexyltetrahydrofuran and its acetate, among other compounds, from products of a reaction involving 1-nonene, noting their unique fragrance profiles (Solov’eva, Tsirkel, Terekhina, Rudol'fi, & Voitkevich, 1971).

Medicinal Chemistry Applications

  • In medicinal chemistry, Geen et al. (2001) utilized 2-acetoxytetrahydrofurans for the regioselective alkylation of guanines, a step crucial in the synthesis of antiviral agents (Geen, Kincey, & Spoors, 2001).
  • Similarly, Yamashita et al. (1983) explored the reaction mechanism between 5-fluorouracil and 2-acetoxytetrahydrofuran, contributing to the understanding of nucleoside analog synthesis (Yamashita, Yasumoto, & Hashimoto, 1983).

Biomass Conversion

  • Liu et al. (2020) reported on the conversion of furfural into 2-methyltetrahydrofuran, highlighting its importance as a solvent in organic chemistry and its derivation from biomass (Liu et al., 2020).

Nucleoside Synthesis

properties

CAS RN

10039-39-1

Molecular Formula

C12H22O3

Molecular Weight

214.3 g/mol

IUPAC Name

(5-hexyloxolan-3-yl) acetate

InChI

InChI=1S/C12H22O3/c1-3-4-5-6-7-11-8-12(9-14-11)15-10(2)13/h11-12H,3-9H2,1-2H3

InChI Key

IAJCTZJZXRAPDK-UHFFFAOYSA-N

SMILES

CCCCCCC1CC(CO1)OC(=O)C

Canonical SMILES

CCCCCCC1CC(CO1)OC(=O)C

density

0.952-0.961

Other CAS RN

10039-39-1

physical_description

Colourless liquid;  Sweet floral-fruity aroma

solubility

Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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